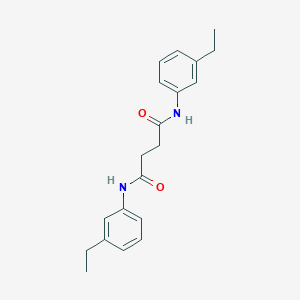

N,N'-bis(3-ethylphenyl)butanediamide

Descripción

N,N'-bis(3-ethylphenyl)butanediamide is a symmetrical alkanediamide derivative characterized by a central butanediamide (C₄) backbone substituted at both nitrogen atoms with 3-ethylphenyl groups.

Propiedades

Fórmula molecular |

C20H24N2O2 |

|---|---|

Peso molecular |

324.4g/mol |

Nombre IUPAC |

N,N'-bis(3-ethylphenyl)butanediamide |

InChI |

InChI=1S/C20H24N2O2/c1-3-15-7-5-9-17(13-15)21-19(23)11-12-20(24)22-18-10-6-8-16(4-2)14-18/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,21,23)(H,22,24) |

Clave InChI |

CVRSRPYLVMRXRC-UHFFFAOYSA-N |

SMILES |

CCC1=CC(=CC=C1)NC(=O)CCC(=O)NC2=CC=CC(=C2)CC |

SMILES canónico |

CCC1=CC(=CC=C1)NC(=O)CCC(=O)NC2=CC=CC(=C2)CC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

The biological and physicochemical properties of alkanediamides are highly influenced by two structural variables: (1) chain length (number of methylene groups in the backbone) and (2) substituent type/position on the aryl rings. Below, we analyze these factors through comparisons with key analogs.

Impact of Chain Length

a) Shorter Chain: N,N'-bis(2,3-dichlorophenyl)propanediamide (m = 3)

- Structure : Propanediamide (C₃ backbone) with 2,3-dichlorophenyl substituents .

- Activity : Propanediamides are less studied for antimycobacterial activity but may exhibit reduced efficacy compared to butanediamides due to insufficient hydrophobic interactions with targets .

b) Longer Chain: N1,N6-bis(3-ethylphenyl)hexanediamide (m = 6)

- Structure : Hexanediamide (C₆ backbone) with 3-ethylphenyl groups .

- Properties :

- Molecular weight: 352.48 g/mol (vs. ~308 g/mol for butanediamide).

- logP: 4.24 (higher lipophilicity than butanediamide, estimated logP ~4.0).

- Activity : Longer chains often reduce aqueous solubility, as seen in N,N'-diarylhexanediamides, where antialgal activity peaks at m = 6 for certain substituents (e.g., R = 4-CH3) but declines with further elongation .

c) Butanediamide (m = 4) as Optimal Chain Length

- Example : N,N'-bis(3,4-dichlorophenyl)butanediamide demonstrates potent inhibition of photosynthetic electron transport in spinach chloroplasts .

- Rationale : The C₄ backbone balances lipophilicity and solubility, enabling efficient passage through hydrophilic membrane regions while retaining target affinity.

Influence of Substituents

a) Electron-Withdrawing Groups: N,N'-bis(3,4-dichlorophenyl)butanediamide

- Structure : Butanediamide with 3,4-dichlorophenyl groups.

- Properties :

b) Hydrophilic Substituents: 2,3-Dihydroxy-N,N'-bis(aryl)butanediamides

- Example: 2,3-dihydroxy-N,N'-bis[(E)-1-(4-hydroxy-6-methyl-2-oxochromen-3-yl)ethylideneamino]butanediamide .

- Properties :

c) 3-Ethylphenyl vs. Other Aryl Groups

- 3-Ethylphenyl : Moderately lipophilic (logP ~4.0) with steric bulk from ethyl groups. This may enhance membrane permeability compared to hydrophilic analogs while avoiding excessive hydrophobicity seen in dichlorophenyl derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.